4-Methyloxazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Methyloxazole-5-carboxylic acid derivatives involves several key methods. Notably, a gold-catalyzed [4 + 1] heterocyclization of nonactivated alkyne and hydroxamic acid has been developed for the regiospecific synthesis of 5-methyl-1,4,2-dioxazole, showcasing the efficiency and simplicity of this method in generating compounds with the methyloxazole core (He et al., 2022). Additionally, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isoxazole-azirine-isoxazole/oxazole isomerization highlights the versatility and effectiveness of isomerization reactions in producing these compounds (Serebryannikova et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-Methyloxazole-5-carboxylic acid derivatives plays a crucial role in their reactivity and application. The synthesis and crystal structure analysis of such compounds, including their interactions and stereochemistry, provide insights into their potential utility in further chemical synthesis and application in various fields (Xu et al., 2006).
Chemical Reactions and Properties
4-Methyloxazole-5-carboxylic acid undergoes various chemical reactions, facilitating the synthesis of a wide range of derivatives. For instance, its transformation into 4methyloxazol-5-yl carboxazide and further into 4methyloxazol-5-yl isocyanate demonstrates its versatility as a building block for the synthesis of complex molecules (Ray & Ghosh, 1999).
Physical Properties Analysis
The physical properties of 4-Methyloxazole-5-carboxylic acid derivatives, such as solubility, melting point, and crystallinity, are essential for their application in synthesis and material science. Studies on thermotropic polyesters based on benzoxazole carboxylic acids offer insights into the material properties and potential applications of these compounds in creating novel materials (Kricheldorf & Thomsen, 1992).
Chemical Properties Analysis
The chemical properties of 4-Methyloxazole-5-carboxylic acid, including reactivity with various reagents, enable the synthesis of a wide array of functionalized derivatives. For example, its reaction with organolead triacetates to synthesize α-aryl and α-vinyl N-acetylglycine ethyl esters highlights its utility in organic synthesis and the development of compounds with significant biological activity (Morgan & Pinhey, 1994).
Scientific Research Applications
Total Synthesis of Natural Products : A study by Zhang and Ciufolini (2009) employed a new oxazole building block, 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, for the total synthesis of siphonazoles A and B, which are unique natural products (Zhang & Ciufolini, 2009).
Cross-Coupling Reactions : Houpis et al. (2010) demonstrated the use of the carboxylic acid anion moiety as a tunable directing group in cross-coupling reactions of boronic acids with dihalo heterocycles (Houpis et al., 2010).
Synthesis of Enzymic Resolution Compounds : Morgan and Pinhey (1994) showcased an efficient synthesis of a moisture-sensitive compound, 4-ethoxycarbonyl-2-methyloxazol-5-one, which underwent high-yielding arylation and vinylation with organolead triacetates (Morgan & Pinhey, 1994).
Ruthenium-Catalyzed Synthesis : A study by Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis method for producing protected 5-amino-1,2,3-triazole-4-carboxylic acid, useful in biologically active compounds and peptidomimetics (Ferrini et al., 2015).
Isoxazole-Oxazole Ring Transformation : Doleschall and Seres (1988) developed a novel base-catalyzed isoxazole-oxazole ring transformation technique (Doleschall & Seres, 1988).
Corrosion Inhibition : A study by Bentiss et al. (2007) found 4-MTHT (a derivative) to be an effective inhibitor of mild steel corrosion in hydrochloric acid (Bentiss et al., 2007).
Fungicidal and Insecticidal Activities : Liu, Li, and Li (2004) reported that novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives showed promising fungicidal and insecticidal activities (Liu, Li, & Li, 2004).
Inhibitory Activity on Blood Platelet Aggregation : Ozaki et al. (1983) synthesized 5-substituted oxazole-4-carboxylic acid derivatives that showed inhibitory activity on blood platelet aggregation (Ozaki et al., 1983).
Bronchodilator Development : Ray and Ghosh (1999) identified N,N'-bis(4-methyloxazol-5-yl)urea as a key building block for the potential improved bronchodilator 1,3-bis(4-methyloxazol-5-yl)xanthine (Ray & Ghosh, 1999).
Safety And Hazards
properties
IUPAC Name |
4-methyl-1,3-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXUNDOOBLSXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303366 | |
Record name | 4-methyl-1,3-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyloxazole-5-carboxylic acid | |
CAS RN |
2510-32-9 | |
Record name | 2510-32-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyl-1,3-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,3-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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